Ethyl 2-(2-fluorobenzamido)-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate
Description
Ethyl 2-(2-fluorobenzamido)-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate is a thiophene-based derivative characterized by a multi-substituted aromatic framework. Its structure includes a 2-fluorobenzamido group at position 2, a 4-methoxyphenyl substituent at position 4, and a methyl group at position 5 of the thiophene ring, with an ethyl carboxylate ester at position 3 (Figure 1).
Synthetic routes for such compounds often involve the Gewald reaction, a well-established method for constructing 2-aminothiophene scaffolds, followed by functionalization via acylation or nucleophilic substitution . The presence of fluorine and methoxy groups enhances metabolic stability and modulates lipophilicity, which are critical in drug design .
Properties
IUPAC Name |
ethyl 2-[(2-fluorobenzoyl)amino]-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FNO4S/c1-4-28-22(26)19-18(14-9-11-15(27-3)12-10-14)13(2)29-21(19)24-20(25)16-7-5-6-8-17(16)23/h5-12H,4H2,1-3H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNLSRDNJOWSDOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)OC)C)NC(=O)C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The mechanism begins with a Knoevenagel condensation between 4-methoxyphenylacetone and ethyl cyanoacetate, forming an α,β-unsaturated nitrile intermediate. Sulfur incorporation follows, though the exact pathway remains debated, leading to cyclization and tautomerization to yield ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate .
Typical Conditions:
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Solvent: Dimethylformamide (DMF) or ethanol.
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Base: Morpholine or piperidine (1–2 equiv).
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Temperature: 80–100°C under reflux.
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Reaction Time: 6–12 hours.
Microwave-assisted Gewald reactions have been reported to reduce reaction times to 30–60 minutes while improving yields by 15–20%.
Optimization Insights
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Solvent Polarity: Polar aprotic solvents like DMF enhance intermediate stability.
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Sulfur Stoichiometry: Excess sulfur (1.5–2.0 equiv) ensures complete cyclization.
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Workup: Acidic quenching (e.g., dilute HCl) precipitates the product, which is purified via recrystallization (ethanol/water) or column chromatography (SiO₂, hexane/ethyl acetate).
Introduction of the 2-Fluorobenzamido Group
The 2-amino group on the thiophene ring undergoes acylation with 2-fluorobenzoyl chloride to install the final substituent.
Acylation Reaction Protocol
Reagents:
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2-Fluorobenzoyl chloride (1.2 equiv).
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Base: Pyridine or triethylamine (2.0 equiv) to scavenge HCl.
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Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
Procedure:
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The 2-aminothiophene intermediate is dissolved in anhydrous DCM under nitrogen.
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Base and 2-fluorobenzoyl chloride are added dropwise at 0°C.
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The mixture is stirred at room temperature for 4–6 hours.
Workup:
Challenges and Solutions
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Competitive Side Reactions: Over-acylation is mitigated by controlling stoichiometry (1.2 equiv acyl chloride).
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Solvent Choice: THF improves solubility of intermediates, reducing byproduct formation.
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Catalysis: DMAP (4-dimethylaminopyridine) at 5 mol% accelerates acylation, achieving >90% conversion.
Alternative Synthetic Routes and Modifications
One-Pot Tandem Gewald-Acylation Strategy
Recent advances combine the Gewald reaction and acylation in a single pot, eliminating isolation of the 2-aminothiophene intermediate. This approach reduces purification steps and improves overall yield (75–80%).
Key Modifications:
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Sequential Reagent Addition: Sulfur and acyl chloride are added after Knoevenagel adduct formation.
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Temperature Control: Acylation proceeds at 25°C post-cyclization.
Enzymatic Acylation
Pilot studies using lipases (e.g., Candida antarctica Lipase B) in non-aqueous media demonstrate selective acylation of the 2-amino group with 70–75% yield, though scalability remains a challenge.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-fluorobenzamido)-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamido group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with similar structures exhibit promising anticancer properties. Ethyl 2-(2-fluorobenzamido)-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate may act as a potential inhibitor of specific cancer cell lines by targeting molecular pathways involved in tumor growth and proliferation. Studies have shown that modifications in the benzamide group can enhance the selectivity and potency against cancer cells, making this compound a candidate for further exploration in anticancer drug development .
Antimicrobial Properties
The compound has been investigated for its antimicrobial activities. Similar thiophene derivatives have demonstrated effectiveness against various bacterial strains, suggesting that this compound could offer therapeutic benefits in treating infections caused by resistant bacteria .
Biological Research
Enzyme Inhibition Studies
this compound may serve as a valuable tool in enzyme inhibition studies. Its structural features allow for interactions with specific enzymes, potentially modulating their activity. This property is crucial for understanding metabolic pathways and developing inhibitors for therapeutic applications.
Receptor Binding Studies
The compound's ability to interact with biological receptors makes it suitable for receptor binding studies. Such investigations can elucidate the mechanisms of action and help in the design of more effective ligands for targeted therapies .
Material Science
Synthesis of Functional Materials
The compound can be utilized as a precursor in the synthesis of functional materials, particularly in organic electronics and photonic devices. Its unique electronic properties derived from the thiophene moiety may enhance the performance of organic semiconductors and photovoltaic cells .
Case Study 1: Anticancer Activity
A study evaluated a series of thiophene derivatives, including compounds structurally related to this compound, against various cancer cell lines (e.g., MCF-7, A549). The results indicated that modifications in substituents significantly affected cytotoxicity, highlighting the importance of structure-activity relationships in drug design .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria. The findings revealed notable inhibition zones, suggesting potential applications in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of Ethyl 2-(2-fluorobenzamido)-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Ethyl 5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxylate ()
- Substituents :
- Position 2: 4-methylbenzamido (vs. 2-fluorobenzamido in the target compound).
- Position 4: Ethoxycarbonylphenyl (vs. 4-methoxyphenyl).
- Position 5: Methyl (shared with the target compound).
- The ethoxycarbonylphenyl group introduces an additional ester moiety, increasing molecular weight (C₂₈H₂₇N₃O₆S vs. C₂₂H₂₀FNO₅S for the target) and altering solubility .
Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate ()
- Core Structure : Replaces the thiophene with a thiazole ring and incorporates a pyrazole substituent.
- Substituents :
- Position 2: Pyrazolyl group with 4-chloro- and 4-fluorophenyl substituents.
- Position 4: Methyl (shared).
- Functional Implications : The thiazole-pyrazole hybrid may enhance π-π stacking interactions in crystal packing, as evidenced by crystallographic studies .
Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate ()
- Substituents :
- Positions 2 and 4: Ethyl carboxylate groups (vs. a single carboxylate in the target).
- Position 5: Acetamido (vs. methyl).
- Synthetic Pathway : Synthesized via Gewald reaction followed by acetylation, highlighting the versatility of this method for introducing diverse functional groups .
Ethyl (5Z)-2-[(4-fluorophenyl)amino]-5-[(4-methoxyphenyl)methylidene]-4-oxidanylidene-thiophene-3-carboxylate ()
- Structural Features : Contains a conjugated methylidene group and an oxidanylidene moiety, enabling extended π-conjugation.
- Substituents: 4-fluorophenylamino at position 2 (vs. 2-fluorobenzamido in the target).
Physicochemical and Crystallographic Properties
- Molecular Weight and Polarity : Fluorine and methoxy groups in the target compound lower logP (predicted ~3.2) compared to analogues with bulkier substituents (e.g., : logP ~4.1) .
- Crystallography : SHELX and ORTEP software () are widely used for resolving thiophene derivatives’ crystal structures. For example, ’s compound exhibits a planar thiazole ring with dihedral angles <5° relative to the pyrazole group .
Data Tables
Table 1. Structural Comparison of Thiophene Derivatives
| Compound Name (Evidence) | Position 2 Substituent | Position 4 Substituent | Position 5 Substituent | Molecular Formula |
|---|---|---|---|---|
| Target (10) | 2-fluorobenzamido | 4-methoxyphenyl | Methyl | C₂₂H₂₀FNO₅S |
| Ethyl derivative (4) | 4-methylbenzamido | Ethoxycarbonylphenyl | Methyl | C₂₈H₂₇N₃O₆S |
| Thiazole-pyrazole hybrid (6) | Pyrazolyl group | Methyl | – | C₂₃H₁₈ClFN₄O₂S |
| Diethyl dicarboxylate (8) | Ethoxycarbonyl | Ethoxycarbonyl | Acetamido | C₁₃H₁₇NO₅S |
Biological Activity
Structural Characteristics
The compound features:
- Thiophene Ring : A five-membered aromatic ring containing sulfur, which contributes to the compound's reactivity and potential biological interactions.
- Fluorobenzamide Group : The presence of fluorine may enhance lipophilicity and influence receptor binding.
- Methoxyphenyl Group : This substitution could affect the compound's electronic properties and interactions with biological targets.
Potential Biological Activities
While direct studies on Ethyl 2-(2-fluorobenzamido)-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate are scarce, related compounds have exhibited various biological activities:
- Inhibition of Neutrophil Activation : A structurally similar compound, 2-(2-fluorobenzamido)benzoic acid ethyl ester (EFB-1), has been shown to inhibit superoxide production in human neutrophils. This suggests potential anti-inflammatory properties, as neutrophil activation is implicated in multiple organ dysfunction following trauma .
- Binding Affinity Studies : Preliminary interaction studies indicate that compounds with similar functional groups may bind to specific enzymes or receptors, potentially influencing metabolic pathways or signaling mechanisms. However, detailed binding studies specific to this compound are needed for conclusive evidence.
Table 1: Comparative Analysis of Related Compounds
While specific mechanisms for this compound are not well-documented, its structural components suggest possible pathways:
- Inhibition of Phosphodiesterase (PDE) : Similar compounds have been shown to inhibit PDE activity, leading to increased cAMP levels which modulate various cellular responses .
- Receptor Modulation : The unique combination of functional groups may allow for selective binding to receptors involved in inflammatory responses.
Q & A
Q. What are the key synthetic strategies for preparing Ethyl 2-(2-fluorobenzamido)-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate, and how do reaction conditions influence yield?
The synthesis typically involves multi-step organic reactions, including:
- Thiophene ring formation via the Gewald reaction, where ethyl cyanoacetate reacts with acetoacetanilide and sulfur under controlled conditions (60–80°C, DMF solvent) to form intermediates .
- Functionalization steps : Subsequent acylation with 2-fluorobenzoyl chloride and coupling of the 4-methoxyphenyl group via Suzuki-Miyaura cross-coupling (Pd catalysis, 90°C, aqueous ethanol) . Critical factors include solvent polarity (DMF for cyclization), temperature control (±2°C), and stoichiometric ratios (1:1.2 for acylating agents). Yields range from 45–65% after purification via column chromatography (silica gel, ethyl acetate/hexane) .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential for validation?
Structural confirmation requires:
- NMR spectroscopy : H and C NMR to resolve aromatic protons (δ 6.8–8.1 ppm) and carbonyl groups (δ 165–170 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H] at m/z 456.12) .
- X-ray crystallography : SHELX software refines crystal structures, with ORTEP diagrams confirming dihedral angles between the thiophene core and substituents (e.g., 4-methoxyphenyl at 15–25°) .
Q. What are the primary functional groups influencing the compound’s reactivity and biological activity?
Key groups include:
- 2-Fluorobenzamido : Enhances electrophilicity for nucleophilic substitution and hydrogen bonding with biological targets.
- 4-Methoxyphenyl : Stabilizes aromatic interactions via π-stacking.
- Ethyl carboxylate : Modulates solubility (logP ≈ 3.2) and bioavailability . These groups collectively influence interactions with enzymes (e.g., kinase inhibition via ATP-binding site competition) .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields in the acylation step?
Contradictory data from (45% yield) and (65% yield) suggest:
- Catalyst screening : Use of DMAP (4-dimethylaminopyridine) as an acylation catalyst improves efficiency (yield +15%) .
- Solvent optimization : Replacing DMF with THF reduces side reactions (e.g., hydrolysis of the acyl chloride) .
- In-situ monitoring : TLC (Rf 0.4 in ethyl acetate/hexane 3:7) ensures reaction completion before quenching .
Q. What methodologies resolve spectral data discrepancies in characterizing the thiophene core?
Discrepancies in H NMR splitting patterns (e.g., methyl protons at δ 2.3–2.5 ppm) arise from conformational flexibility. Solutions include:
- Variable-temperature NMR : Cooling to −40°C in CDCl reduces dynamic effects, sharpening multiplet signals .
- 2D-COSY and HSQC : Correlate coupling between H-5 (thiophene) and the methyl group (J = 1.2 Hz) .
Q. How do computational models predict the compound’s binding affinity to kinase targets?
Molecular docking (AutoDock Vina) and MD simulations (AMBER force field) reveal:
- Key interactions : The 2-fluorobenzamido group forms hydrogen bonds with kinase hinge residues (e.g., Glu87 in EGFR).
- Binding energy : ΔG ≈ −9.2 kcal/mol, comparable to erlotinib (−9.5 kcal/mol) .
- SAR insights : Methyl substitution at position 5 enhances steric complementarity with hydrophobic pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
